molecular formula C15H16N2O4 B2505408 Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate CAS No. 862829-21-8

Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate

Cat. No.: B2505408
CAS No.: 862829-21-8
M. Wt: 288.303
InChI Key: KQHORQYBFULSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Regiospecific Deoxygenation : A study demonstrated the synthesis of various esters, including ethyl 4-hydroxy-2,3-dimethylbenzoate, through regiospecific deoxygenation of corresponding esters. This method could be relevant for modifying or synthesizing Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate by adjusting the chemical groups attached to the benzene ring (Bartlett et al., 1983).

  • Preparation of Esters : Another research outlines a method for preparing esters of carboxylic and phosphoric acid, which could be useful for synthesizing this compound or its derivatives by treating carboxylic acid with specific reactants to form the corresponding esters (Mitsunobu & Yamada, 1967).

Biological Activity

  • Antineoplastic and Antifilarial Agents : Compounds structurally related to this compound, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, were synthesized and demonstrated significant in vivo antifilarial activity, indicating potential for pharmaceutical applications in treating specific diseases (Ram et al., 1992).

Chemical Modification and Synthesis

  • Synthesis of Benzimidazole Derivatives : Research on the synthesis of benzimidazole derivatives from Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate shows methods for creating complex molecules, which might be applicable for synthesizing or modifying this compound (Ye Hai-wei, 2013).

Properties

IUPAC Name

ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHORQYBFULSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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